1-[4-[[(1R)-1-(3-hydroxyphenyl)ethyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one
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Overview
Description
1-[4-[[(1R)-1-(3-hydroxyphenyl)ethyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one is a complex organic compound that features a piperidine ring, a hydroxyphenyl group, and a dimethylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[[(1R)-1-(3-hydroxyphenyl)ethyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring and the hydroxyphenyl group. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Hydroxyphenyl Group:
Introduction of the Dimethylbutanone Moiety: This final step involves the addition of the dimethylbutanone group, which can be achieved through various organic reactions such as aldol condensation or Michael addition.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-[[(1R)-1-(3-hydroxyphenyl)ethyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the dimethylbutanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-[4-[[(1R)-1-(3-hydroxyphenyl)ethyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.
Pharmacology: It can be studied for its potential effects on various biological pathways and receptors, making it a candidate for drug discovery.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Industrial Applications: It can be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 1-[4-[[(1R)-1-(3-hydroxyphenyl)ethyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with various enzymes or receptors, while the piperidine ring can modulate the compound’s binding affinity and specificity. The dimethylbutanone moiety can influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1-[4-[[(1R)-1-(3-hydroxyphenyl)ethyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one: shares similarities with other piperidine-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyphenyl group enhances its potential for biological activity, while the piperidine ring provides structural stability and the dimethylbutanone moiety influences its pharmacokinetic profile.
Properties
IUPAC Name |
1-[4-[[(1R)-1-(3-hydroxyphenyl)ethyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(15-6-5-7-17(22)12-15)20-16-8-10-21(11-9-16)18(23)13-19(2,3)4/h5-7,12,14,16,20,22H,8-11,13H2,1-4H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEJTPKOGVREAT-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NC2CCN(CC2)C(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)O)NC2CCN(CC2)C(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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